6-(Bromométhyl)quinoléine

Vue d'ensemble

Description

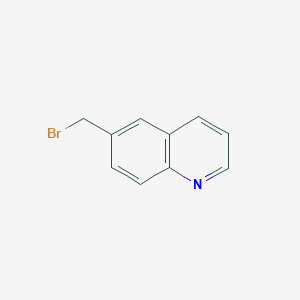

6-(Bromomethyl)quinoline is an organic compound with the chemical formula C10H8BrN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The structure of 6-(Bromomethyl)quinoline consists of a quinoline ring with a bromomethyl group attached to the sixth position. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Applications De Recherche Scientifique

6-(Bromomethyl)quinoline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and catalysis.

Biology: The compound is used in the development of fluorescent probes and bioactive molecules for studying biological processes.

Industry: It is used in the production of dyes, pigments, and materials with specific electronic properties.

Mécanisme D'action

Target of Action

6-(Bromomethyl)quinoline is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives have been found to exhibit numerous biological activities such as antimicrobial, antifungal, anti-virulence, antiviral, and anti-parasitic

Mode of Action

The mode of action of quinoline derivatives often depends on the substitution on the heterocyclic pyridine ring . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death

Biochemical Pathways

These could potentially include pathways related to DNA replication, transcription, and protein synthesis, particularly in microbial organisms .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight (20805 g/mol) and density (1538 g/mL at 25 °C) , suggest that it may have good bioavailability

Result of Action

Based on the known effects of quinoline derivatives, it’s likely that the compound could cause cellular damage and death in microbial organisms by interfering with critical biological processes such as dna replication .

Action Environment

The action, efficacy, and stability of 6-(Bromomethyl)quinoline could potentially be influenced by various environmental factors. For instance, the compound’s solubility in water and organic solvents could affect its distribution and bioavailability in different environments Additionally, factors such as pH, temperature, and the presence of other chemical species could potentially affect its stability and reactivity

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)quinoline typically involves the bromination of 6-methylquinoline. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of 6-(Bromomethyl)quinoline can be scaled up using similar bromination techniques. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 6-(Bromomethyl)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Oxidation Reactions: The compound can be oxidized to form quinoline-6-carboxaldehyde or quinoline-6-carboxylic acid.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of 6-methylquinoline.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

- Substitution reactions yield various quinoline derivatives.

- Oxidation reactions produce quinoline-6-carboxaldehyde or quinoline-6-carboxylic acid.

- Reduction reactions regenerate 6-methylquinoline.

Comparaison Avec Des Composés Similaires

6-Methylquinoline: The parent compound without the bromomethyl group.

6-Chloromethylquinoline: A similar compound with a chloromethyl group instead of a bromomethyl group.

6-(Hydroxymethyl)quinoline: A derivative with a hydroxymethyl group.

Comparison:

Reactivity: 6-(Bromomethyl)quinoline is more reactive in substitution reactions compared to 6-methylquinoline due to the presence of the bromine atom, which is a good leaving group.

Biological Activity: The bromomethyl group can enhance the biological activity of quinoline derivatives by facilitating covalent interactions with biological targets.

Synthetic Utility: The bromomethyl group provides a versatile handle for further functionalization, making 6-(Bromomethyl)quinoline a valuable intermediate in organic synthesis.

Activité Biologique

6-(Bromomethyl)quinoline is a derivative of quinoline, a heterocyclic compound known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores the biological activity of 6-(Bromomethyl)quinoline, including its antimicrobial, anticancer, and other pharmacological properties, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of 6-(Bromomethyl)quinoline is . The presence of the bromomethyl group at the 6-position of the quinoline ring significantly influences its biological activity by enhancing lipophilicity and potentially facilitating interactions with biological targets.

Antimicrobial Activity

Research indicates that quinoline derivatives, including 6-(Bromomethyl)quinoline, exhibit significant antimicrobial properties. A study demonstrated that various substituted quinolines displayed potent activity against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were as low as mg/mL, indicating strong antibacterial efficacy .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 6-(Bromomethyl)quinoline | Staphylococcus aureus | |

| Escherichia coli | ||

| Other derivatives | Various strains | Varies (up to ) |

Anticancer Activity

6-(Bromomethyl)quinoline has shown promising results in anticancer research. A study focused on the synthesis of quinoline derivatives indicated that compounds with similar structures exhibited moderate to excellent antiproliferative activity against various cancer cell lines, including A549 and MCF-7. Notably, some derivatives demonstrated IC50 values below nM, highlighting their potential as effective anticancer agents .

Table 2: Anticancer Activity of Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| 6-(Bromomethyl)quinoline | MCF-7 | <20 |

| A549 | <30 | |

| Other derivatives | Various lines | Varies (up to ) |

The mechanism by which 6-(Bromomethyl)quinoline exerts its biological effects is believed to involve interference with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation. These pathways are critical in cancer cell proliferation and survival . Additionally, studies have suggested that quinoline derivatives can inhibit specific kinases involved in cancer progression, further underscoring their therapeutic potential.

Case Studies

- Antimicrobial Efficacy : In a comparative study on substituted quinolines, it was found that compounds with halogen substitutions exhibited enhanced antimicrobial activity compared to non-substituted analogs. The presence of bromine at the 6-position was particularly noted for its role in increasing potency against resistant bacterial strains .

- Anticancer Screening : A series of quinoline derivatives were screened for their anticancer properties against multiple cell lines. One promising derivative showed an IC50 value of nM against c-Met kinase, indicating its potential as a multitargeted receptor tyrosine kinase inhibitor .

Propriétés

IUPAC Name |

6-(bromomethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTNKPYDDZEAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CBr)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80279479 | |

| Record name | 6-(bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101279-39-4 | |

| Record name | 6-(bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 6-(bromomethyl)quinoline in the synthesis of the quinoline antifolates described in the research?

A1: In this study, 6-(bromomethyl)quinoline serves as a crucial building block in the multi-step synthesis of various quinoline-based antifolates []. The researchers utilize a key reaction involving the coupling of 6-(bromomethyl)quinoline with different diethyl N-[4-(prop-2-ynylamino)benzoyl]-L-glutamates. This reaction leads to the formation of the desired quinoline antifolate structure. The bromine atom in 6-(bromomethyl)quinoline acts as a leaving group, facilitating this coupling reaction.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.